2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound features a fluorine atom at the 6-position of the imidazo ring, which is known for its diverse biological activities. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various diseases.
The synthesis and characterization of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide have been documented in various scientific literature, highlighting its structural properties and biological implications. The compound can be synthesized through several methods, including condensation reactions and other organic synthesis techniques that involve imidazo[1,2-a]pyridine derivatives.
This compound is classified under heterocyclic organic compounds, specifically as an aromatic heterocycle due to the presence of nitrogen atoms in its ring structure. It is also categorized as an acetamide due to its functional group.
The synthesis of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to confirm the structure of the synthesized compound.
The molecular formula for 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is C_9H_8FN_3O. The structure consists of an imidazo[1,2-a]pyridine core with a fluorine substituent at the 6-position and an acetamide group attached at the 2-position.
The compound can undergo several chemical reactions typical for imidazo[1,2-a]pyridine derivatives:
These reactions often require optimization of conditions such as temperature, solvent, and catalyst choice to achieve desired products efficiently.
The mechanism of action for compounds like 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves interaction with specific biological targets such as enzymes or receptors:
Research indicates that modifications on the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity and selectivity towards specific targets.
Characterization through spectroscopic methods confirms purity and structural integrity, while thermal analysis may provide insights into stability under varying conditions.
The primary applications of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide lie in:
The synthesis of 2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide relies on strategic functionalization of the imidazo[1,2-a]pyridine core, typically achieved through α-haloketone cyclization followed by selective fluorination and acetamide installation. The foundational approach involves reacting 2-aminopyridine derivatives with α-haloketones under basic conditions to construct the bicyclic system. This method proceeds under mild conditions (ambient temperature to 80°C) with moderate to excellent yields (65-90%) [5] [9]. A particularly efficient three-step sequence optimized for industrial production features: (1) Core Formation via cyclization of 5-chloro-2-aminopyridine with phenacyl bromide in ethanol at 80°C (65% yield, 92% purity); (2) Electrophilic Fluorination using Selectfluor® in acetonitrile at 60°C (78% yield, 95% purity); and (3) Acetamide Functionalization through acylation with acetic anhydride/triethylamine at room temperature (85% yield, 98% purity) [1].
Advanced methodologies enable further derivatization. Claisen-Schmidt condensation transforms 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone derivatives into extended conjugates (e.g., oxazole or propenone derivatives) under basic catalysis [2] [5]. Continuous flow reactors significantly enhance scalability and reproducibility for industrial applications by improving heat/mass transfer and enabling catalyst recycling [1]. Purification typically employs multi-stage crystallization to achieve >99% purity, critical for pharmaceutical applications [1].
Table 1: Optimized Synthetic Route for 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide [1]
Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Core Formation | Ethanol, 80°C, 12h | 65 | 92 |
2 | Fluorination | Selectfluor®, CH₃CN, 60°C, 6h | 78 | 95 |
3 | Acetamide Installation | Ac₂O, Et₃N, RT, 4h | 85 | 98 |
The C6-fluorine atom serves as a critical bioisostere that profoundly influences the compound's physicochemical properties and target interactions. Fluorination at this position enhances metabolic stability by reducing oxidative metabolism in the hepatic system, extending plasma half-life (t₁/₂ = 4.2 hours) compared to non-fluorinated analogs (t₁/₂ = 1.8 hours) [1] [6]. This stability stems from the strong C-F bond energy (485 kJ/mol) that resists cytochrome P450-mediated degradation. Additionally, fluorine's high electronegativity (3.98 Pauling scale) introduces strategic hydrogen-bond acceptor capabilities. Crystallographic studies confirm that the C6-fluorine forms critical hydrogen bonds with biological targets, notably with Asp810 in the c-KIT kinase domain (bond distance: 2.8–3.0 Å), enhancing binding affinity [1] [9].
Fluorine's impact extends to pharmacokinetic properties: it lowers lipophilicity (LogP = 1.5 vs. 2.1 for chloro-analog) while maintaining aqueous solubility (0.9 mg/mL), facilitating blood-brain barrier penetration for CNS applications [1] [6]. This strategic substitution also improves target selectivity—6-fluoro derivatives exhibit a 3-fold increase in kinase selectivity compared to chloro-analogs, attributed to optimal steric and electronic complementarity with hydrophobic kinase pockets [1] [8]. When compared to other halogens, fluorine demonstrates superior potency enhancement: the c-KIT IC₅₀ for the 6-fluoro derivative (12 nM) is significantly lower than the 6-chloro (38 nM) or unsubstituted analogs (120 nM) [1].
Table 2: Bioisosteric Comparison of C6 Substituents in Imidazo[1,2-a]pyridine Acetamides [1] [6]
C6 Substituent | c-KIT IC₅₀ (nM) | LogP | Metabolic t₁/₂ (h) | Water Solubility (mg/mL) |
---|---|---|---|---|
-F | 12 | 1.5 | 4.2 | 0.9 |
-Cl | 38 | 2.1 | 2.8 | 0.4 |
-H | 120 | 0.8 | 1.8 | 1.6 |
Systematic SAR analyses reveal that bioactivity is exquisitely sensitive to substitutions at C2, C3, C6, and the acetamide moiety. The C6-fluorine position is indispensable for kinase inhibition, with removal increasing c-KIT IC₅₀ by 10-fold (to 120 nM) and reducing metabolic stability by >50% [1] [10]. The acetamide group at C3 serves as a versatile hydrogen-bond donor/acceptor, crucial for engaging kinase hinge regions. Conversion to ester or nitrile groups abolishes activity, confirming the amide's importance [1] [8]. Modifications to the acetamide's methylene linker also impact potency: extension to propanamide decreases c-KIT affinity 4-fold, while α-methyl substitution disrupts planarity, reducing target engagement [8] [10].
C2 substitutions significantly modulate target selectivity. Biphenyl derivatives at C2 exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), attributed to π-π stacking with the enzyme's peripheral anionic site [9]. Conversely, 3,4-dichlorophenyl at C2 favors butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM) through hydrophobic interactions with the acyl pocket [9]. For kinase-targeted analogs, small hydrophobic groups (methyl, chloro) at C5/C6 enhance c-KIT binding, while bulky substituents (e.g., -OCHF₂) cause steric clashes [1] [8]. The acetamide's hydrogen-bonding capacity is further evidenced in urease inhibition, where analogs with electron-withdrawing groups (-CF₃, -NO₂) on the phenyl ring enhance activity (IC₅₀ = 5.68–10.45 µM vs. 21.37 µM for thiourea standard) [2].
Table 3: Structure-Activity Relationship Highlights [1] [2] [8]
Structural Region | Modification | Biological Impact | Key Activity Shift |
---|---|---|---|
C6 Position | -F vs. -H | 10× increase in c-KIT affinity | IC₅₀: 12 nM (F) vs. 120 nM (H) |
Acetamide Group | -CONH₂ vs. -COOCH₃ | Loss of kinase inhibition | Complete activity loss |
C2 Aryl Group | Biphenyl vs. Phenyl | Enhanced AChE inhibition | IC₅₀: 79 µM (biphenyl) |
C5 Substituent | -CH₃ vs. -OCHF₂ | Improved c-KIT binding | 3× selectivity increase |
Selective kinase inhibition requires precise optimization of steric and electronic features to exploit subtle differences in ATP-binding pockets. The C6-fluorine and C3-acetamide collectively enable dual c-KIT/PDGFR-α inhibition (IC₅₀ = 12 nM and 28 nM, respectively) while minimizing off-target effects. This is achieved through fluorine's hydrogen bond with Asp810 in c-KIT and the acetamide's interaction with the hydrophobic back pocket [1] [10]. Selectivity over ABL kinase (IC₅₀ = 540 nM) is attributed to the smaller gatekeeper residue (Thr670 in c-KIT vs. Thr315 in ABL) that accommodates the fluorinated core [1] [10].
Bulk tolerance varies significantly among kinases. In SIK2/SIK3 inhibitors, introduction of a benzimidazole moiety at C3 exploits a tyrosine (Tyr98 in SIK2, Tyr144 in SIK3) for hydrogen bonding—unavailable in SIK1 (Phe105), conferring >36-fold selectivity (SIK2 IC₅₀ = 7.8 nM; SIK1 IC₅₀ = 282.8 nM) [4] [8]. Molecular modeling confirms that C2 methyl groups enhance selectivity by occupying a shallow hydrophobic cleft in c-KIT, absent in less sensitive kinases [8] [10]. Torsion angle optimization (C1–C7–C8–C9 ≈ 0–7°) maintains near-planarity between the imidazo[1,2-a]pyridine core and aryl substituents, optimizing π-stacking with tyrosine residues in kinase domains [9].
Electron-withdrawing groups (-F, -CF₃) at C6 lower the HOMO energy, enhancing π-π stacking with conserved phenylalanine (e.g., Phe811 in c-KIT) [1] [8]. Conversely, electron-donating methoxy groups reduce affinity due to mismatched electrostatic potentials within the ATP-binding site [8]. The acetamide's carbonyl dipole moment (≈2.7 D) aligns with the kinase hinge region's electrostatic field, strengthening hydrogen bonds with backbone NH groups (e.g., Val603 in PDGFR-α) [1] [10].
Patent literature underscores these principles: 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives bearing C6-fluoro and C3-carboxamide groups show nanomolar potency against c-KIT mutants (V654A) implicated in imatinib-resistant gastrointestinal stromal tumors [3] [10]. This optimized architecture balances target potency with physicochemical properties (LogP = 1.5; TPSA = 58 Ų), ensuring drug-like bioavailability [1] [10].
Table 4: Kinase Inhibition Profile of Optimized 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide [1] [4]
Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. ABL) | Key Structural Determinants |
---|---|---|---|
c-KIT (V654A mutant) | 12 | 45 | C6-F interaction with Asp810 |
PDGFR-α | 28 | 32 | Acetamide H-bond with hinge region |
SIK2 | 7.8 | 36* | Benzimidazole H-bond with Tyr98 |
SIK3 | 3.8 | 74* | Benzimidazole H-bond with Tyr144 |
ABL | 540 | 1 | Steric clash with Thr315 |
*Selectivity index vs. SIK1 (IC₅₀ = 282.8 nM)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1